molecular formula C29H35NO7 B12789743 1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate CAS No. 4753-13-3

1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate

Cat. No.: B12789743
CAS No.: 4753-13-3
M. Wt: 509.6 g/mol
InChI Key: GQHDAJQJTMOJCK-UHFFFAOYSA-N
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Description

1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate is a complex organic compound with a unique structure that includes a propanol backbone, dimethoxyphenethyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate typically involves multiple steps. The initial step often includes the preparation of the 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 3-((3,4-dimethoxyphenethyl)methylamino)-1,1-diphenyl-2-methyl-, oxalate, hydrate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4753-13-3

Molecular Formula

C29H35NO7

Molecular Weight

509.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-methyl-1,1-diphenylpropan-1-ol;oxalic acid

InChI

InChI=1S/C27H33NO3.C2H2O4/c1-21(20-28(2)18-17-22-15-16-25(30-3)26(19-22)31-4)27(29,23-11-7-5-8-12-23)24-13-9-6-10-14-24;3-1(4)2(5)6/h5-16,19,21,29H,17-18,20H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

GQHDAJQJTMOJCK-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCC1=CC(=C(C=C1)OC)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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